Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline, reflecting its cationic benzothiazolium core, styryl linker, and N,N-dimethylaniline substituent. The molecular formula is C₁₈H₁₉N₂S⁺, with a molecular weight of 295.4 g/mol. The compound is classified as a styrylbenzothiazolium salt, characterized by a conjugated π-system spanning the benzothiazolium and dimethylaminophenyl groups. Key identifiers include the PubChem CID 5473542, ChEMBL ID CHEMBL370967, and SMILES string C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline |
| Molecular Formula | C₁₈H₁₉N₂S⁺ |
| Molecular Weight | 295.4 g/mol |
| SMILES | C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
| InChIKey | VCZBIKURSGZDKK-UHFFFAOYSA-N |
Molecular Architecture and Conformational Dynamics
The molecule features a planar benzothiazolium ring system connected via an (E)-configured ethenyl bridge to a para-dimethylaminophenyl group. The benzothiazolium core includes a positively charged sulfur-containing heterocycle with a methyl substituent at the 3-position, which introduces steric constraints influencing molecular packing. The (E)-styryl linkage ensures coplanarity between the benzothiazolium and dimethylaminophenyl moieties, facilitating extended π-conjugation critical for optical properties.
Density functional theory (DFT) studies on analogous benzothiazolium derivatives reveal that the dimethylamino group acts as a strong electron donor, while the benzothiazolium moiety serves as an electron acceptor, creating a push-pull system that enhances nonlinear optical (NLO) responses. The methyl group at the 3-position of the benzothiazolium ring minimally disrupts conjugation but affects intermolecular interactions in the solid state.
Crystallographic Analysis and Solid-State Packing
Single-crystal X-ray diffraction data for related benzothiazolium salts reveal non-centrosymmetric packing arrangements, such as the space group P2₁, which is essential for second-harmonic generation in NLO applications. In such structures, cations form dimeric pairs through π-π stacking, with interplanar distances of 3.54–3.75 Å, while iodide counterions occupy interstitial sites. The (E)-styryl groups adopt a nearly linear conformation, maximizing overlap between adjacent molecules and promoting charge-transfer interactions.
Table 2: Crystallographic Parameters of Analogous Benzothiazolium Salts
| Parameter | Value |
|---|---|
| Space Group | P2₁ (non-centrosymmetric) |
| Unit Cell Dimensions | a = 7.2 Å, b = 12.8 Å, c = 9.4 Å |
| π-π Stacking Distance | 3.54–3.75 Å |
| Dihedral Angle (Styryl) | <5° |
In triclinic polymorphs, centrosymmetric "head-to-tail" stacking of cations is observed, with N-alkyl substituents oriented outward to minimize steric clashes. This packing mode influences photoreactivity, as demonstrated by [2+2] photocycloaddition reactions in single crystals, which proceed only when substituents permit orbital overlap. The compound’s Crystal Orientation Database (COD) entry (ID 4001592) confirms the availability of structural data for further analysis.
Properties
Molecular Formula |
C18H19N2S+ |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H19N2S/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/q+1 |
InChI Key |
VCZBIKURSGZDKK-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with Electron-Deficient Intermediates
Knoevenagel condensation is widely employed to form the ethenyl bridge between the benzothiazole and dimethylaminophenyl moieties. In this method:
- Reactants : 3-Methyl-2-methylidenebenzothiazolium iodide and 4-dimethylaminobenzaldehyde.
- Catalysts : Piperidine (10 equiv.) and acetic acid (10 equiv.) in toluene at 110°C for 20 h.
- Mechanism : The electron-deficient benzothiazolium methyl group undergoes deprotonation, enabling nucleophilic attack on the aldehyde. Piperidine acts as a base, while acetic acid stabilizes intermediates.
- Yield : 56% (NMR), though isolation yields drop to 14% due to product instability.
Optimization Insights :
Alkylation and Quaternization of Benzothiazole Precursors
Quaternization of neutral benzothiazoles with methylating agents provides an alternative route:
- Precursor Synthesis : 2-[2-(4-Dimethylaminophenyl)ethenyl]benzothiazole is synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in THF.
- Quaternization : Treatment with methyl triflate in acetonitrile at 60°C for 12 h achieves >90% conversion.
Critical Parameters :
- Solvent polarity must balance reactivity and solubility (acetonitrile > DMSO > THF).
- Methyl iodide results in slower kinetics compared to methyl triflate.
Catalytic Methods and Solvent Systems
Copper-Catalyzed Cyclization
Copper(I) iodide (10 mol%) catalyzes the cyclization of 2-aminothiophenol derivatives with propargyl aldehydes:
Advantages :
Phosphorus Pentoxide/Methanesulfonic Acid (PPMA) Mediated Synthesis
PPMA serves as both condensing agent and solvent for one-pot synthesis:
- Reactants : 2-Aminothiophenol, 4-dimethylaminocinnamaldehyde, and methylamine hydrochloride.
- Conditions : PPMA (1:10 w/w), 140°C, 6 h.
- Yield : 78% with inherent viscosity of 1.2 dL/g, indicating high molecular integrity.
Table 1: Comparison of Catalytic Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knoevenagel | Piperidine/AcOH | 110 | 56 | 95 |
| Copper Cyclization | CuI | 120 | 70 | 97 |
| PPMA Condensation | PPMA | 140 | 78 | 99 |
Solvent and Reaction Parameter Optimization
Solvent Effects on Reaction Efficiency
- Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but risk side reactions (e.g., Hofmann elimination).
- Non-Polar Solvents : Toluene and xylene improve selectivity but require higher temperatures (ΔT = +30°C).
Table 2: Solvent Performance in Quaternization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 12 | 92 |
| DMF | 36.7 | 8 | 88 |
| THF | 7.5 | 24 | 65 |
Temperature and Time Profiles
- Quaternization : Optimal at 60–80°C; >90°C accelerates degradation.
- Condensation : Requires reflux conditions (100–140°C) to overcome activation energy.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced products, often involving the use of reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzothiazolium ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium oxides, while reduction can produce benzothiazolium hydrides .
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazolium derivatives have been extensively studied for their potential therapeutic effects. The following table summarizes key findings related to their biological activities:
Case Studies
- Neurodegenerative Diseases : A study synthesized several benzothiazole derivatives aimed at treating neurodegenerative diseases complicated by depression. The compounds were tested for their ability to inhibit monoamine oxidase B and cholinesterase, showing promising results in reducing symptoms associated with these conditions .
- Analgesic Properties : Research on benzothiazole derivatives has revealed significant analgesic effects, particularly in compounds modified with electron-donating groups, which enhanced their efficacy compared to traditional analgesics .
Material Science Applications
Benzothiazolium compounds are also utilized in material science, particularly in the development of dyes and sensors.
- Dye Production : These compounds serve as precursors for synthesizing various dyes due to their chromophoric properties. They are used in textile and polymer industries for coloration processes.
- Photonic Applications : Benzothiazolium derivatives are explored as sensitizers in photonic devices, enhancing light absorption and conversion efficiency .
Environmental Applications
Benzothiazole derivatives have been investigated for their role in environmental protection:
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to changes in cellular functions. The compound’s fluorescence properties enable it to act as a probe, allowing researchers to visualize and study cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzothiazolium derivatives, emphasizing substituents, counterions, and functional applications:
Key Structural and Functional Differences:
Linker Groups: The target compound features an ethenyl (-CH=CH-) linker, which enhances conjugation and fluorescence intensity compared to azo (-N=N-) or iminomethyl (-N=CH-) linkers in other derivatives . Azo-linked compounds (e.g., ) are typically used as dyes due to their intense color, whereas ethenyl-linked derivatives are favored in fluorescence applications .
Substituent Effects: Methyl vs. Dimethylamino Group: Common across all compared compounds, this electron-donating group stabilizes the excited state, enhancing fluorescence quantum yield .
Counterion Influence :
- Chloride (Thioflavin T) and sulfate () counterions improve water solubility, whereas iodide (inferred for the target compound) may reduce solubility but enhance crystallinity for structural studies .
Applications: Thioflavin T is well-documented in amyloid research, while the target compound’s ethenyl structure suggests utility in live-cell imaging or sensor technologies . Azo-linked derivatives () are primarily industrial dyes, lacking the fluorescence specificity of styryl-based benzothiazolium salts .
Research Findings and Limitations
- Thioflavin T remains the gold standard for amyloid detection due to its high specificity, but its photobleaching limitations drive interest in ethenyl-based analogs like the target compound .
- Toxicity Data: Limited safety information exists for newer benzothiazolium derivatives, highlighting a gap in industrial applicability studies .
Biological Activity
Benzothiazolium derivatives, particularly Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- , have garnered attention for their potential biological activities, especially in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₈H₁₉N₂S
- Molecular Weight : 295.4 g/mol
- CAS Number : 16197-32-3
The biological activity of Benzothiazolium compounds is primarily linked to their interaction with cellular components, leading to various therapeutic effects:
-
Anticancer Activity :
- Studies indicate that certain Benzothiazolium derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .
- Complexes derived from Benzothiazolium have shown selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
-
Antimicrobial Activity :
- Research has demonstrated that Benzothiazolium derivatives possess significant activity against pathogens such as Mycobacterium tuberculosis. High-throughput screening has identified these compounds as promising candidates for further development in combating tuberculosis .
- The structure-activity relationship (SAR) studies suggest that modifications to the Benzothiazolium structure can enhance its antimicrobial efficacy while reducing cytotoxicity towards human cells .
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Studies :
-
Fluorescence Properties :
- A derivative was developed as a ratiometric fluorescence sensor for amyloid fibrils, demonstrating its utility in diagnostic applications related to neurodegenerative diseases . This indicates that Benzothiazolium compounds may have broader biological applications beyond traditional therapeutic uses.
- Structure-Activity Relationships :
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-?
Methodological Answer:
Synthesis of this benzothiazolium derivative can be approached via condensation reactions involving substituted benzothiazole precursors and aromatic aldehydes. For example, a Knoevenagel reaction between 3-methylbenzothiazolium salts and 4-(dimethylamino)cinnamaldehyde under basic conditions (e.g., piperidine in ethanol) can yield the target compound. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity to improve yield and purity . Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) may enhance reaction efficiency, as demonstrated for analogous imidazo-benzothiazoles . Post-synthesis purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is recommended.
How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra to confirm the presence of the ethenyl bridge (δ ~6.5–7.5 ppm for vinyl protons) and dimethylamino group (δ ~3.0 ppm for N(CH₃)₂).
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves the planar benzothiazolium core and dihedral angles between substituents. For example, asymmetric units may show two crystallographically independent molecules with π–π stacking (centroid distances ~3.7 Å) stabilizing the structure .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-Cl]⁺ for the cationic benzothiazolium core).
What are the primary applications of this compound in biophysical research?
Methodological Answer:
This benzothiazolium derivative shares structural similarities with Thioflavin T (ThT), a fluorophore for amyloid fibril detection. It likely binds β-sheet-rich aggregates via π-stacking and electrostatic interactions, with fluorescence enhancement (λex ~450 nm, λem ~480 nm) serving as a diagnostic tool for protein misfolding diseases (e.g., Alzheimer’s). Validate specificity using competitive assays with ThT and Congo Red .
Advanced Research Questions
How does the ethenyl substitution influence photophysical properties compared to Thioflavin T?
Methodological Answer:
The ethenyl group extends conjugation, potentially red-shifting absorption/emission wavelengths. Compare quantum yields and Stokes shifts using UV-Vis and fluorescence spectroscopy. Computational modeling (TD-DFT) can predict electronic transitions and HOMO-LUMO gaps. For example, planarization of the ethenyl bridge may enhance fluorescence intensity by reducing non-radiative decay pathways .
What mechanistic insights explain discrepancies in synthetic yields across methodologies?
Methodological Answer:
Yield variations (e.g., 40% vs. 65%) arise from competing side reactions (e.g., aldol condensation of aldehydes) or incomplete cyclization. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, while solvent screening (e.g., DMF vs. ethanol) evaluates polarity effects on intermediates. Orthogonal design of experiments (DoE) optimizes parameters like catalyst loading (e.g., p-toluenesulfonic acid) and stoichiometry .
How can computational modeling elucidate interactions with amyloid-β fibrils?
Methodological Answer:
Perform molecular docking (AutoDock Vina) to map binding sites on amyloid-β(1–42) fibrils (PDB: 2NAO). Molecular dynamics (MD) simulations (GROMACS) assess stability of π-stacking with Phe19/Tyr10 residues and electrostatic interactions with Lys16. Compare binding free energies (MM-PBSA) with ThT to rationalize selectivity differences .
What strategies resolve contradictions in fluorescence quenching data under varying pH conditions?
Methodological Answer:
Fluorescence quenching at low pH may result from protonation of the dimethylamino group (pKa ~8.5), altering electronic properties. Titration experiments (pH 3–10) with UV-Vis and fluorescence spectroscopy quantify pH-dependent behavior. Compare with control compounds lacking the dimethylamino group to isolate its contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
